6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound characterized by the presence of a bromine atom and a methyl group attached to a benzo[d][1,3]oxazinone core. Its molecular formula is with a molecular weight of approximately 242.07 g/mol . This compound is notable for its potential applications in medicinal chemistry, materials science, and biological studies.
The compound's synthesis typically involves the bromination of 5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one, which can be achieved using bromine or N-bromosuccinimide in solvents like acetic acid or chloroform. The compound is cataloged under CAS number 186267-76-5 and is available from various chemical suppliers.
6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one belongs to the class of benzoxazines, which are known for their versatile applications across different fields including organic synthesis and pharmaceuticals. Its unique structure imparts distinct chemical properties that are advantageous for specific applications in research and industry .
The primary method for synthesizing 6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one involves the bromination of 5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one. The reaction can be performed using:
The synthesis process requires careful control of reaction conditions to optimize yield and purity. The bromination reaction generally proceeds through an electrophilic aromatic substitution mechanism, where the bromine reagent adds to the aromatic ring of the substrate.
The compound's physical properties include:
Spectroscopic data (NMR, IR) would provide further insights into its structural characteristics but are not detailed in the current sources.
6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo several types of chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvent, and sometimes catalysts to facilitate the desired transformations.
The mechanism of action for 6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one varies based on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The presence of the bromine atom enhances its binding affinity and specificity towards molecular targets due to its electronic effects and steric considerations.
While specific physical properties such as boiling point and solubility were not provided in the sources, compounds in this class typically exhibit moderate solubility in organic solvents due to their aromatic nature.
Key chemical properties include:
6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several notable applications:
The benzoxazinone core represents a privileged scaffold in medicinal chemistry, first gaining prominence in the mid-20th century with investigations into heterocyclic systems for bioactive molecule development. Early synthetic efforts focused on unsubstituted 4H-3,1-benzoxazin-4-ones, revealing their remarkable versatility as synthetic intermediates for accessing complex heterocyclic architectures [5]. The scaffold’s significance expanded dramatically with the discovery that strategic substitutions at specific positions—particularly the 5, 6, and 8 positions—could profoundly modulate pharmacological profiles. This led to systematic explorations of substitution patterns, culminating in the development of halogenated derivatives like 6-bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS# 186267-76-5), first reported in the late 1990s [1] [9].
The inherent reactivity of the oxazinone ring, particularly the electrophilic carbonyl carbon and the nucleophilicity of the ring nitrogen, enabled diverse chemical transformations. Key historical milestones include the adaptation of Smiles rearrangements for ring closure and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl and heteroaryl substituents onto the benzo-fused ring [7]. These advances transformed benzoxazinones from laboratory curiosities into indispensable building blocks for drug discovery. Their applications expanded beyond pharmaceuticals into agrochemicals, exemplified by benzoxazinone-based herbicides patented in the 2010s [8], and material science, leveraging their electron-transport properties.
Table 1: Key Historical Milestones in Benzoxazinone Chemistry
Time Period | Development Focus | Key Advancement | Impact |
---|---|---|---|
1950s-1960s | Core Synthesis | Development of anthranilic acid-derived cyclization routes | Established reliable access to unsubstituted scaffolds |
1970s-1980s | Bioactivity Exploration | Discovery of antimicrobial & anti-inflammatory activity in 6,8-dihalo derivatives | Validated benzoxazinones as pharmacophores |
1990s | Halogenated Derivatives | Synthesis of 6-bromo-5-methyl variant (CAS 186267-76-5) | Enhanced lipophilicity & target binding affinity |
2000s-Present | Synthetic Methodology | Pd-catalyzed cross-couplings & CO₂ utilization routes [10] | Enabled complex derivatization & green synthesis |
Halogenation, particularly bromination, serves as a critical strategy for optimizing the bioactivity and physicochemical properties of benzoxazinone derivatives. The introduction of bromine at the C6 position, as seen in 6-bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one, exerts multifaceted effects:
Table 2: Comparative Effects of Halogen Substitution on Benzoxazinone Properties
Halogen (Position) | Relative LogP | Metabolic Stability (t₁/₂) | Antibacterial MIC (µg/mL vs S. aureus) | Key Interactions |
---|---|---|---|---|
None | 1.85 | 0.8 h | >128 | H-bonding, Van der Waals |
Br (6) | 2.82 | 2.5 h | 16 | Halogen bonding, Enhanced H-bond acceptance |
Cl (6) | 2.15 | 1.8 h | 32 | H-bond acceptance, Moderate steric |
F (7) | 1.92 | 1.2 h | 64 | Dipolar interactions, Weak H-bond acceptance |
I (6) | 3.10 | 3.0 h | 8 | Strong Halogen bonding, Potential toxicity |
The biological activity and chemical reactivity of benzoxazinones are exquisitely sensitive to both positional isomerism and the electronic nature of substituents. The 6-bromo-5-methyl derivative exemplifies how strategic substitution dictates behavior:
Positional Isomerism Consequences: The placement of bromine at C6 versus C7 or C8 induces distinct electronic and steric outcomes. Density Functional Theory (DFT) studies reveal that C6 bromination in 6-bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one lowers the LUMO energy (-2.31 eV) compared to the C8 isomer (-2.12 eV), enhancing electrophilicity at the carbonyl carbon (C2) and facilitating nucleophilic attack—a critical step in ring-opening transformations [10]. Biological activity is similarly affected; linearly fused 6-substituted derivatives exhibit superior antibacterial potency compared to angularly fused isomers or derivatives substituted at C7, attributed to optimized spatial alignment with target binding sites [3].
Electronic Effects of the Methyl Group: The electron-donating methyl group at C5 exerts significant mesomeric (+M) and inductive (+I) effects. This increases electron density at the ortho/para positions relative to the methyl group:
Electrophilic Substitution Bias: The methyl group directs electrophilic substitution (e.g., nitration, halogenation) to the C7 position (ortho to methyl, para to electron-withdrawing oxazinone) [7].
Steric and Electronic Synergy: The juxtaposition of the sterically demanding bromine (C6) and methyl (C5) groups creates a unique electronic environment. Bromine’s -I effect slightly depletes electron density from the methyl group, while the methyl’s +I effect counteracts bromine’s deactivating influence on the ring. This delicate balance fine-tunes reactivity: nucleophilic aromatic substitution at C6 is disfavored due to steric hindrance from the adjacent methyl, whereas the carbonyl remains highly reactive. DFT analyses confirm that electron-donating groups (EDGs) like methyl at C5 lower the energy of the rate-determining transition state (TDTS) in CO₂ incorporation reactions by 5-7 kcal/mol compared to electron-withdrawing group (EWG)-substituted analogs [10].
Table 3: Influence of Substituent Position and Electronic Character on Reactivity and Bioactivity
Substituent Pattern | Electron Density at C2 Carbonyl (ELF Analysis) | Energy of TDTS (kcal/mol) [10] | Relative Rate of Hydrazinolysis | Antifungal IC₅₀ (µM) |
---|---|---|---|---|
6-Br, 5-CH₃ (Target Compound) | Moderate Electrophilicity | 22.5 | 1.0 (ref) | 12.7 |
7-Br, 5-CH₃ | Increased Electrophilicity | 25.1 | 1.8 | 28.3 |
6-Br, 7-CH₃ | Reduced Electrophilicity | 26.8 | 0.6 | >50 |
6-Br, 5-NO₂ | High Electrophilicity | 30.2 | 4.2 | 8.1 (cytotoxicity ↑) |
6-OCH₃, 5-CH₃ | Low Electrophilicity | 19.7 | 0.3 | 45.6 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: